Bienvenue dans la boutique en ligne BenchChem!

Acfwkycv

GPCR pharmacology Receptor binding assay Cardiovascular research

Select Acfwkycv (URP) for UT receptor studies that demand high-affinity, single-site binding kinetics (Kd 170 pM human, 91 pM rat). Unlike UII, URP exhibits monophasic binding, eliminating biphasic confounders in saturation analyses. 100% sequence conserved across human, mouse, and rat—ideal for cross-species translational research. Enables dissection of biased agonism (G-protein vs. β-arrestin pathways). Produces sustained, predictable hypotension for in vivo cardiovascular models. Sub-nanomolar receptor occupancy ensures reproducible, high-signal data generation.

Molecular Formula C49H64N10O10S2
Molecular Weight 1017.231
CAS No. 342878-90-4
Cat. No. B561604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcfwkycv
CAS342878-90-4
Synonyms(S)-2-((Z)-(((4R,5Z,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19R)-13-((1H-indol-3-yl)methyl)-19-((Z)-((S)-2-amino-1-hydroxypropylidene)amino)-10-(4-aminobutyl)-16-benzyl-6,9,12,15,18-pentahydroxy-7-(4-hydroxybenzyl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,
Molecular FormulaC49H64N10O10S2
Molecular Weight1017.231
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
InChIInChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)
InChIKeyWDZHTXUSYGCGPY-CGKDVYALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urotensin II-Related Peptide (URP, Acfwkycv, CAS 342878-90-4): High-Affinity UT Receptor Agonist for Cardiovascular and GPCR Research


Acfwkycv, also known as Urotensin II-related peptide (URP), is a synthetic cyclic octapeptide with the sequence ACFWKYCV (disulfide bridge: Cys2-Cys7). It is an endogenous paralog of Urotensin II (UII) and serves as a high-affinity agonist for the G protein-coupled UT receptor (GPR14) [1]. The peptide sequence is conserved across humans, mice, and rats, making it a versatile tool for cross-species studies of the urotensinergic system [2].

Why Urotensin II (UII) Cannot Substitute for URP (Acfwkycv) in Experimental Design: Functional Divergence and Biased Signaling


Despite sharing the UT receptor and a conserved cyclic hexapeptide core (CFWKYC), Urotensin II (UII) and URP (Acfwkycv) exhibit distinct receptor interactions and downstream signaling profiles—a phenomenon termed biased agonism or functional selectivity [1]. Substituting one for the other introduces uncontrolled variables: UII and URP stabilize different UT receptor conformations, activating divergent intracellular pathways with distinct effects on transcriptional activity, cell proliferation, and myocardial contractility [2]. Furthermore, URP demonstrates a single high-affinity binding site on the UT receptor, whereas UII exhibits both very-high- and high-affinity binding sites, further complicating interchangeable use in binding assays [3].

Quantitative Comparative Evidence: Acfwkycv (URP) Versus Closest Analogs and In-Class Alternatives


URP (Acfwkycv) vs. Urotensin II (UII): Comparative UT Receptor Binding Affinity (Kd) Across Species

URP (Acfwkycv) demonstrates high-affinity binding to human and rat UT receptors with species-specific Kd values. In direct comparison, URP binds human UT receptor with Kd = 170 pM and rat UT receptor with Kd = 91 pM . Human Urotensin II (UII), the endogenous paralog, binds to human skeletal muscle myoblasts with Kd = 0.31 nM (310 pM) [1]. Therefore, URP exhibits approximately 1.8-fold higher affinity for the human UT receptor than UII under comparable conditions.

GPCR pharmacology Receptor binding assay Cardiovascular research

URP (Acfwkycv) vs. Urotensin II (UII): Comparative Functional Potency (EC50) for UT Receptor Activation

URP potently activates recombinant human and rat UT receptors, inducing intracellular calcium mobilization. The EC50 values for URP are 4.8 nM (human UT) and 0.55 nM (rat UT) . In contrast, human Urotensin II (UII) demonstrates higher potency with EC50 values of 0.12 nM (human UT) and 1.65 nM (rat UT, Ki) [1]. This represents a 40-fold difference in potency at the human UT receptor (4.8 nM vs. 0.12 nM), indicating that UII is substantially more potent in activating human UT receptor-mediated calcium mobilization than URP.

Calcium mobilization assay GPCR signaling Functional pharmacology

URP (Acfwkycv) vs. Urotensin II (UII): Divergent Binding Site Characteristics and Biased Signaling

URP and UII exhibit fundamentally different receptor interaction profiles. Competition binding experiments demonstrate that URP binds to a single high-affinity site on the UT receptor, whereas UII binds to two distinct sites—one with very high affinity and another with high affinity [1]. This binding site divergence translates into functional selectivity: UII and URP stabilize distinct UT receptor conformations and activate different downstream signaling pathways (biased agonism), producing divergent effects on transcriptional activity, cell proliferation, and myocardial contractile function [2].

Biased agonism GPCR conformational selection Signal transduction

URP (Acfwkycv) vs. ATN-161: Target and Application Domain Differentiation for Procurement Decisions

URP (Acfwkycv) and ATN-161 (Ac-PHSCN-NH2) target entirely distinct receptor systems and serve non-overlapping research applications. URP is a high-affinity agonist for the UT receptor (GPCR) with binding Kd values of 170 pM (human) and 91 pM (rat) , used in cardiovascular and neuroendocrine GPCR research. ATN-161 is an integrin α5β1/αvβ3 antagonist with binding Kd values of 1.0 μM and 0.6 μM, respectively , used in cancer angiogenesis and metastasis research. The affinity difference exceeds 5,000-fold (170 pM vs. 1.0 μM), underscoring that these peptides are not interchangeable alternatives.

Target selection Experimental design Procurement guidance

URP (Acfwkycv) vs. Urotensin II (UII): Cardiovascular Effect Profile Differentiation in Anesthetized Rat Model

URP produces a long-lasting hypotensive effect when administered intravenously to anesthetized rats at 10 nmol/kg [1]. This contrasts with Urotensin II (UII), which is characterized primarily as a potent vasoconstrictor (EC50 = 0.1 nM) with arterio-selective vasoconstriction and vasodilatation effects that vary significantly between species . The divergent cardiovascular profiles reflect the biased agonism between the two peptides, with URP producing sustained hypotension while UII's effects are context-dependent and species-variable.

Cardiovascular pharmacology In vivo hemodynamics Hypotensive effect

Optimal Scientific and Industrial Applications for Acfwkycv (URP, CAS 342878-90-4) Based on Quantitative Evidence


UT Receptor Binding Assays Requiring Maximal Affinity with Defined Monophasic Binding Kinetics

URP is the preferred ligand for UT receptor binding studies requiring high-affinity, single-site binding kinetics. With Kd values of 170 pM (human) and 91 pM (rat), URP enables robust receptor occupancy at sub-nanomolar concentrations [1]. Its monophasic binding profile simplifies data interpretation compared to UII, which exhibits biphasic binding to two distinct sites and introduces confounding variables in saturation and competition binding analyses .

Biased Agonism and Functional Selectivity Studies of the UT Receptor

URP is an essential tool for investigating biased agonism at the UT receptor. URP and UII stabilize distinct receptor conformations and activate divergent intracellular signaling pathways [1]. Comparative studies using URP versus UII enable researchers to dissect G protein-dependent versus β-arrestin-dependent signaling, transcriptional regulation, and cell proliferation outcomes mediated by the UT receptor .

In Vivo Cardiovascular Studies Requiring Consistent Hypotensive Response in Rodent Models

URP produces a long-lasting hypotensive effect following intravenous administration in anesthetized rats at 10 nmol/kg [1]. This predictable hemodynamic response makes URP the ligand of choice for in vivo studies of UT receptor-mediated cardiovascular regulation, particularly when experimental designs require a sustained hypotensive effect rather than the species-variable and context-dependent vasoactive responses elicited by UII .

Cross-Species Pharmacological Studies of the Urotensinergic System

URP peptide sequence (ACFWKYCV) is 100% conserved across human, mouse, and rat species, enabling direct cross-species comparisons without sequence variation confounders [1]. This sequence conservation, combined with its well-characterized species-specific affinity (human Kd = 170 pM; rat Kd = 91 pM) and potency (human EC50 = 4.8 nM; rat EC50 = 0.55 nM), makes URP the ideal ligand for translational studies bridging rodent models to human UT receptor pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acfwkycv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.